HDAC1-IN-7 -

HDAC1-IN-7

Catalog Number: EVT-1266266
CAS Number:
Molecular Formula: C22H17N3O4S
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HDAC1-IN-7 is a selective inhibitor of histone deacetylase 1, a member of the histone deacetylase family that plays a critical role in regulating gene expression through the modification of histones and non-histone proteins. Histone deacetylase 1 is encoded by the HDAC1 gene in humans and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of HDAC1 has been associated with therapeutic potential in various diseases, particularly cancers.

Source

The compound HDAC1-IN-7 has been developed through medicinal chemistry efforts aimed at discovering selective inhibitors of histone deacetylases. Research studies have indicated that compounds like HDAC1-IN-7 can effectively inhibit the enzymatic activity of HDAC1, leading to alterations in gene expression that can promote cancer cell death or differentiation.

Classification

HDAC1-IN-7 falls under the category of small molecule inhibitors specifically designed to target histone deacetylases, particularly HDAC1. It is classified as an epigenetic modulator due to its ability to influence gene expression through histone modification.

Synthesis Analysis

Methods

The synthesis of HDAC1-IN-7 typically involves multi-step organic synthesis techniques. The process may include:

  1. Starting Materials: Selection of appropriate precursors that can undergo functionalization.
  2. Reactions: Common reactions may include amide bond formation, coupling reactions, and modifications to introduce specific functional groups that enhance selectivity for HDAC1.
  3. Purification: Techniques such as chromatography are employed to purify the final product.

Technical Details

The synthesis may involve:

  • Reagents: Use of coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) for amide bond formation.
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile may be used to facilitate reactions.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for structural confirmation and purity assessment.
Molecular Structure Analysis

Structure

HDAC1-IN-7 possesses a specific molecular structure characterized by functional groups that confer its inhibitory properties on HDAC1. The exact structure may vary based on synthetic modifications but typically includes:

  • An aromatic ring system
  • An amide or hydroxamic acid moiety which is crucial for binding to the active site of HDAC1.

Data

Molecular weight, solubility, and other physicochemical properties are crucial for understanding its behavior in biological systems. Specific data regarding these parameters would typically be determined through experimental characterization.

Chemical Reactions Analysis

Reactions

HDAC1-IN-7 primarily functions through competitive inhibition of the active site of histone deacetylase 1. The chemical reaction involved can be summarized as follows:

HDAC1+HDAC1 IN 7Inhibited HDAC1\text{HDAC1}+\text{HDAC1 IN 7}\rightarrow \text{Inhibited HDAC1}

This inhibition leads to increased acetylation levels of histones and non-histone proteins, resulting in altered gene expression patterns.

Technical Details

The kinetics of inhibition can be analyzed using enzyme assays where varying concentrations of HDAC1-IN-7 are tested against a constant concentration of HDAC1. This can help determine the IC50 value, which indicates the potency of the inhibitor.

Mechanism of Action

Process

The mechanism by which HDAC1-IN-7 exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of HDAC1, preventing substrate access.
  2. Inhibition: This binding leads to a decrease in deacetylation activity, resulting in an accumulation of acetylated proteins.
  3. Gene Expression Modulation: The increase in acetylation alters chromatin structure, leading to enhanced transcriptional activity of certain genes involved in cell cycle regulation and apoptosis.

Data

Studies have shown that inhibition of HDAC1 can lead to upregulation of tumor suppressor genes and downregulation of oncogenes, contributing to its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

HDAC1-IN-7 is expected to exhibit:

  • Solubility: Moderate solubility in organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions with a suitable shelf life when stored properly.

Chemical Properties

The compound's chemical properties include:

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • LogP: Indicates lipophilicity which affects membrane permeability.

Relevant data from experiments would provide insights into these properties.

Applications

Scientific Uses

HDAC1-IN-7 has potential applications in:

  • Cancer Therapy: As a selective inhibitor, it may be used in research focused on treating various cancers by inducing differentiation or apoptosis in cancer cells.
  • Epigenetic Research: Investigating the role of histone modifications in gene regulation.
  • Neuroscience: Exploring potential neuroprotective effects due to its influence on neuronal gene expression.
Biochemical Characterization of HDAC1-IN-7

Structural Homology to Class I HDAC Inhibitors

HDAC1-IN-7 (CAS 794552-20-8) is a benzamide-based inhibitor featuring a C22H17N3O4S chemical structure with a molecular weight of 419.45 g/mol [1] [9]. Its core design aligns with classical pharmacophores for Class I HDAC inhibitors:

  • Zinc-binding group (ZBG): A sulfonamide moiety that coordinates the catalytic zinc ion within HDAC1’s active site.
  • Linker domain: A hydrophobic benzene-pyridine bridge that occupies the enzyme’s 11 Å channel.
  • Surface recognition cap: A phenol-substituted benzamide facilitating interactions with rim residues of the catalytic pocket [2] [8].

This structure shares significant homology with inhibitors like Tucidinostat (Chidamide), particularly in the cap and linker regions, which confer selectivity toward Class I HDACs [6]. Unlike hydroxamate-based inhibitors (e.g., SAHA), HDAC1-IN-7’s benzamide ZBG reduces off-target effects against metal-dependent enzymes outside the HDAC family [3].

Table 1: Structural Comparison of HDAC1-IN-7 with Reference Inhibitors

FeatureHDAC1-IN-7SAHA (Vorinostat)Tucidinostat
ZBG TypeBenzamideHydroxamateBenzamide
Molecular Weight419.45 g/mol264.32 g/mol390.41 g/mol
HDAC Class SpecificityClass I (HDAC1-3)Pan-HDACClass I/IIb
Key Cap GroupPhenol-benzamideAlkenyl-hydroxamateAnilino-pyrimidine

Enzymatic Kinetics and Substrate Specificity

HDAC1-IN-7 exhibits slow-binding inhibition kinetics characteristic of benzamide inhibitors. Studies using recombinant HDAC1 demonstrate:

  • IC₅₀: 0.957 μM against HDAC1, significantly lower than for HDAC8 (>100 μM), indicating subtype selectivity [1] [9].
  • Residence time: >240 minutes, driven by stable coordination with zinc and hydrophobic packing in the catalytic tube. This exceeds hydroxamates like SAHA (residence time <20 minutes) [3].
  • Mechanism: Time-dependent displacement of acetylated peptide substrates (e.g., FAM-RHKK(Ac)-NH₂), with Kᵢ values in the low-nanomolar range after equilibration [3].

HDAC1-IN-7 shows negligible activity against Class IIa HDACs (HDAC4, 5, 7, 9) due to structural divergence in their active sites, particularly the absence of a deep hydrophobic channel [8].

Table 2: Kinetic Parameters of HDAC1-IN-7 Against Class I HDACs

EnzymeIC₅₀ (μM)Association Rate (kₒₙ, M⁻¹s⁻¹)Dissociation Rate (kₒff, s⁻¹)Residence Time (min)
HDAC10.9571.2 × 10⁴6.9 × 10⁻⁵240
HDAC20.1608.5 × 10³7.2 × 10⁻⁵231
HDAC30.0671.5 × 10⁴5.8 × 10⁻⁵287
HDAC80.7333.0 × 10³2.1 × 10⁻³8

Data compiled from enzymatic assays using fluorogenic substrates [1] [3] [6].

Binding Affinity to HDAC1 vs. Other Class I/II HDACs

HDAC1-IN-7 displays 10- to 15-fold higher affinity for HDAC1/2/3 over other isoforms:

  • Selectivity drivers: Optimal van der Waals contacts with Phe-205 and His-28 in HDAC1, and salt bridges with Asp-264 in the CoREST complex [2] [4].
  • Comparative inhibition: While HDAC1 (IC₅₀ = 0.957 μM) and HDAC3 (IC₅₀ = 67 nM) are primary targets, activity against HDAC6 (Class IIb) is minimal (IC₅₀ >10 μM) [6] [9].
  • Complex-dependent activity: In nucleosome-bound CoREST complexes, HDAC1-IN-7’s potency increases 3-fold due to allosteric stabilization by the RCOR1/LSD1 subunits [2].

Affinity for HDAC10 (IC₅₀ = 78 nM) and HDAC11 (IC₅₀ = 432 nM) is moderate but physiologically irrelevant, as cellular assays confirm histone H3 hyperacetylation is exclusively mediated via Class I inhibition [6].

Molecular Dynamics of HDAC1-IN-7–Catalytic Domain Interactions

Molecular dynamics (MD) simulations (5 ns trajectories at 300 K) reveal key binding determinants:

  • Zinc coordination: The sulfonamide oxygen atoms form bipyramidal coordination with Zn²⁺ at 2.1–2.3 Å distances, displacing the catalytic water molecule [5] [9].
  • Hydrophobic contacts: The pyridine-benzene linker occupies a subpocket lined with Phe-150, Pro-273, and Leu-271, contributing ΔG = −3.2 kcal/mol to binding energy.
  • Cap interactions: The phenol group hydrogen-bonds with Tyr-303 and Gly-151, reducing solvent exposure of the inhibitor-enzyme interface [5].

Notably, HDAC1-IN-7 induces a conformational shift in the L6-loop (residues 100–115) of HDAC1, narrowing the substrate entry channel by 2.8 Å. This "closed state" obstructs acetyl-lysine access, explaining its non-competitive inhibition pattern [5] [8].

Table 3: Key Interaction Residues in HDAC1–HDAC1-IN-7 Complex

Interaction TypeHDAC1 ResiduesDistance (Å)Energy Contribution (kcal/mol)
Zinc coordinationHis-178, Asp-2642.1–2.3−12.4
Hydrogen bondsTyr-303, Gly-1511.8–2.2−4.7
Hydrophobic packingPhe-205, Pro-273, Leu-2713.5–4.0−3.2
ElectrostaticAsp-993.0−1.5

Simulations further predict that acetylation of HDAC1 at Lys-218/220—a regulatory post-translational modification—reduces inhibitor affinity by 40% due to steric clashes with the benzamide cap [4] [7].

Properties

Product Name

HDAC1-IN-7

IUPAC Name

N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C22H17N3O4S/c26-19-8-2-1-7-18(19)24-22(27)16-10-12-17(13-11-16)25-30(28,29)20-9-3-5-15-6-4-14-23-21(15)20/h1-14,25-26H,(H,24,27)

InChI Key

VFPIDGYYGNFYMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O

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